Comparative Optical Purity and Chemical Purity of L-Allysine Ethylene Acetal Synthesized via Enzymatic Resolution
Enzymatic resolution of D,L-allysine ethylene acetal using D-amino acid oxidase followed by HPLC purification yields L-allysine ethylene acetal with 99% chemical purity and 100% enantiomeric excess (e.e.) . This level of chiral purity exceeds the optical purity specifications reported for commercial L-allysine ethylene acetal (≥98% TLC purity, optical rotation [α]/D +4.0±0.3°, c=1 in H2O) , and represents a quantifiable advantage over alternative synthetic routes that produce lower enantiomeric purity or require additional purification steps.
| Evidence Dimension | Chemical purity and enantiomeric excess |
|---|---|
| Target Compound Data | 99% chemical purity, 100% e.e. |
| Comparator Or Baseline | Commercial L-allysine ethylene acetal: ≥98% purity by TLC, optical rotation [α]/D +4.0±0.3° |
| Quantified Difference | +1% absolute chemical purity and 100% e.e. vs. inferred ≥98% e.e. from optical rotation |
| Conditions | HPLC analysis (Finepak SIL C18-5) and chiral HPLC (CROWNPAK CR(+)) following enzymatic resolution |
Why This Matters
For applications requiring high stereochemical fidelity, such as the synthesis of enantiopure pharmaceutical intermediates, the availability of material with 100% e.e. ensures the final product's chiral integrity and may reduce costly purification steps.
